molecular formula C26H24N2O8S3 B4934638 3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]

3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]

Cat. No. B4934638
M. Wt: 588.7 g/mol
InChI Key: QEBSCSUITIZYDS-UHFFFAOYSA-N
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Description

‘3,3’-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]’ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ‘Tosylate’ and is widely used in the synthesis of various pharmaceuticals and bioactive molecules.

Mechanism of Action

The mechanism of action of ‘Tosylate’ is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
‘Tosylate’ has been shown to exhibit potent anti-inflammatory and anti-cancer effects. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative disorders. However, the exact biochemical and physiological effects of ‘Tosylate’ are still under investigation.

Advantages and Limitations for Lab Experiments

One of the major advantages of ‘Tosylate’ is its versatility in the synthesis of various bioactive molecules. It is also relatively easy to synthesize and purify. However, its potential toxicity and limited solubility in water can be a limitation for lab experiments.

Future Directions

There are several future directions for the research on ‘Tosylate.’ One of the major areas of interest is its potential application in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to develop more potent and selective derivatives. ‘Tosylate’ can also be used as a building block for the synthesis of new bioactive molecules with diverse applications. The development of more efficient and sustainable synthesis methods for ‘Tosylate’ can also be a future direction for research.

Synthesis Methods

The synthesis of ‘Tosylate’ involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(4-methoxyphenyl)benzenesulfonamide in the presence of a base. The resulting compound is then treated with tosyl chloride to obtain ‘3,3’-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]. This synthesis method is widely used in the preparation of various bioactive molecules and pharmaceuticals.

Scientific Research Applications

‘Tosylate’ has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Recent studies have also demonstrated its potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. ‘Tosylate’ has also been used as a reagent in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and antibacterial agents.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O8S3/c1-35-21-13-9-19(10-14-21)27-38(31,32)25-7-3-5-23(17-25)37(29,30)24-6-4-8-26(18-24)39(33,34)28-20-11-15-22(36-2)16-12-20/h3-18,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBSCSUITIZYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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